

Application Note: Mass Spectrometric Analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N*-(4-aminophenyl)-2,2-dimethylpropanamide

Cat. No.: B034827

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Abstract

This document provides a detailed protocol for the analysis of **N-(4-aminophenyl)-2,2-dimethylpropanamide** using mass spectrometry. The information presented here is intended to guide researchers in developing analytical methods for the identification and characterization of this compound and its related fragments. This application note includes a predicted fragmentation pathway, a summary of expected mass-to-charge ratios (m/z), and a general experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

N-(4-aminophenyl)-2,2-dimethylpropanamide is a chemical compound of interest in various fields, including pharmaceutical and chemical research. Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. Understanding the fragmentation pattern of **N-(4-aminophenyl)-2,2-dimethylpropanamide** is crucial for its unambiguous identification in complex matrices. This document outlines the expected mass spectrometric behavior of this molecule and provides a foundational protocol for its analysis.

Predicted Mass Spectrometry Data

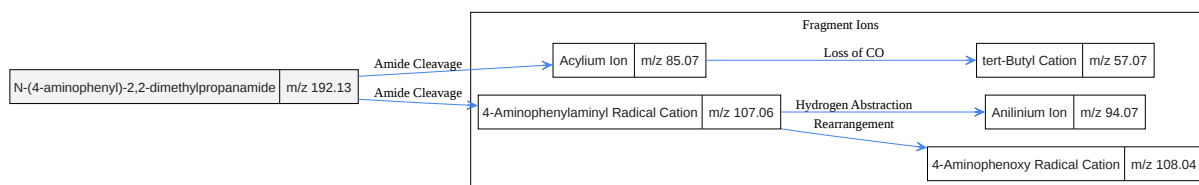
While specific experimental mass spectra for **N-(4-aminophenyl)-2,2-dimethylpropanamide** are not widely available in public databases, a fragmentation pattern can be predicted based on the established principles of mass spectrometry and the fragmentation rules for its functional groups: the aromatic amine and the amide linkage. The molecular ion ($[M]^+$) is expected to undergo characteristic cleavages, primarily at the amide bond and through reactions involving the aminophenyl and tert-butyl groups.

Table 1: Predicted m/z Values of Major Ions for **N-(4-aminophenyl)-2,2-dimethylpropanamide**

Ion Description	Proposed Structure	Predicted m/z
Molecular Ion	$[C_{11}H_{16}N_2O]^+$	192.13
Acylium Ion	$[C_5H_9O]^+$	85.07
Fragment from Amide Cleavage	$[C_6H_7N_2]^+$	107.06
tert-Butyl Cation	$[C_4H_9]^+$	57.07
4-Aminophenoxy Radical Cation	$[C_6H_6NO]^+$	108.04
Anilinium Ion	$[C_6H_8N]^+$	94.07

Predicted Fragmentation Pathway

The fragmentation of **N-(4-aminophenyl)-2,2-dimethylpropanamide** is anticipated to proceed through several key pathways initiated by the ionization of the molecule. The most probable cleavages are alpha-cleavage at the carbonyl group and cleavage of the C-N amide bond.



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Caption: Predicted fragmentation of **N-(4-aminophenyl)-2,2-dimethylpropanamide**.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of **N-(4-aminophenyl)-2,2-dimethylpropanamide**. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

1. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **N-(4-aminophenyl)-2,2-dimethylpropanamide** in a suitable solvent such as methanol or acetonitrile.
- **Working Solutions:** Prepare serial dilutions of the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
- **Sample Extraction (if necessary):** For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.

2. GC-MS Instrumentation and Conditions

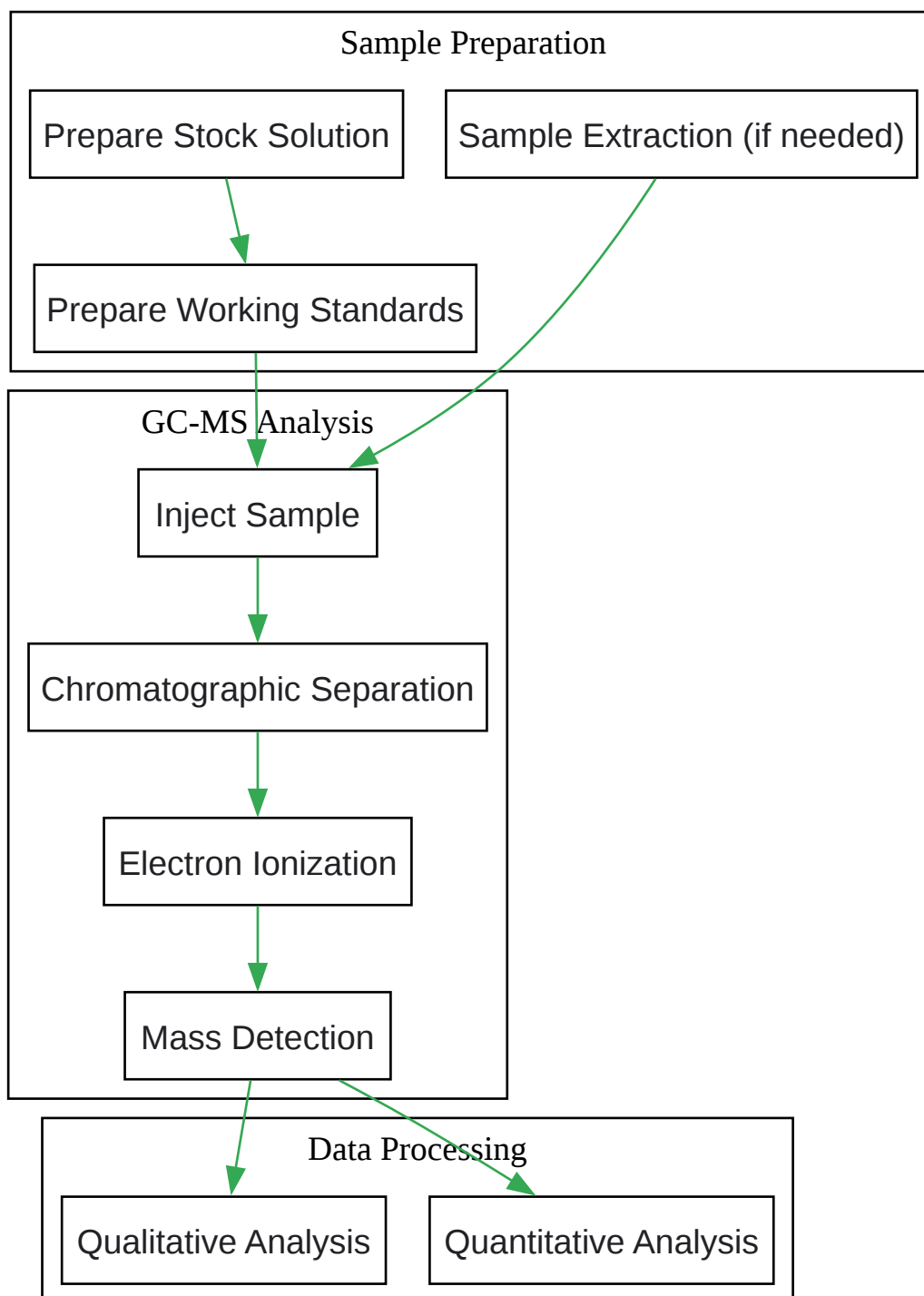
- **Gas Chromatograph:** Agilent 7890B GC or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Inlet Temperature: 250°C
- Injection Volume: 1 μ L
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

3. Data Analysis

- Qualitative Analysis: Identify the peak corresponding to **N-(4-aminophenyl)-2,2-dimethylpropanamide** based on its retention time and the presence of the predicted molecular ion and fragment ions in the mass spectrum.

- Quantitative Analysis: Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 192, 107, or 85) against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.



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